5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine
Overview
Description
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine is a compound that features both trifluoromethyl and trimethylsilyl groups attached to a pyridine ring. The trifluoromethyl group is known for enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds, making it valuable in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reagents such as (trifluoromethyl)trimethylsilane, which can introduce the trifluoromethyl group under mild conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens . The conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Its pharmacokinetic properties are valuable in drug development, particularly for enhancing drug stability and bioavailability.
Industry: The compound is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine involves its interaction with molecular targets through its trifluoromethyl and trimethylsilyl groups. These groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The pathways involved may include modulation of metabolic enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-aminopyridine: Lacks the trimethylsilyl group, resulting in different chemical properties.
3-(Trimethylsilyl)ethynylpyridine: Lacks the trifluoromethyl group, affecting its pharmacokinetic properties.
2-Amino-5-(trifluoromethyl)pyridine: Similar structure but without the trimethylsilyl group.
Uniqueness
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which confer distinct chemical and pharmacokinetic properties. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-3-(2-trimethylsilylethynyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2Si/c1-17(2,3)5-4-8-6-9(11(12,13)14)7-16-10(8)15/h6-7H,1-3H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSNMJYIWORYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC(=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673934 | |
Record name | 5-(Trifluoromethyl)-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036027-52-7 | |
Record name | 5-(Trifluoromethyl)-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.